Triptycene

Catalog No.
S588337
CAS No.
477-75-8
M.F
C20H14
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptycene

CAS Number

477-75-8

Product Name

Triptycene

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35

Synonyms

9,10-dihydro-9,10-o-benzenoanthracene, triptycene

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35

Synthesis and Characterization

Triptycene's intriguing structure initially posed a challenge for chemists. Since its first synthesis in 1942 [1], significant progress has been made in developing efficient methods to synthesize triptycene and its derivatives [2]. This ongoing research not only refines existing methods but also explores new approaches to create complex triptycene-based structures with specific functionalities [2]. Studying the synthesis of triptycene helps researchers understand the reactivity of strained carbon systems and develop techniques for constructing complex organic molecules.

[1] P. D. Bartlett, F. C. Whitmore, "Aromatic character and strain in certain condensed ring systems," Journal of the American Chemical Society, vol. 64, no. 8, pp. 1888-1895, 1942 NCBI: )[2] S. Yamaguchi, A. Wakabayashi, "Triptycene Derivatives: Synthesis and Applications," European Journal of Organic Chemistry, vol. 2004, no. 14, pp. 3116-3128, 2004 ScienceDirect:

Unique Properties and Potential Applications

The defining feature of triptycene is its rigid, propeller-shaped structure with three bulky benzene rings locked in close proximity. This unique architecture leads to interesting properties that researchers are exploring for various applications:

  • Molecular Rotors

    Triptycene derivatives can act as molecular rotors due to the ability of the central benzene ring to rotate around the single bond axis. This property is being investigated for applications in molecular machines and motors at the nanoscale [3].

  • Host-Guest Chemistry

    The rigid cavity created by the triptycene framework can encapsulate guest molecules with high selectivity. This property holds promise in applications like drug delivery and sensor development [4].

  • Organic Materials Science

    Triptycene derivatives with tailored functionalities can be incorporated into organic materials for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to their unique electronic and photochemical properties [5].

Triptycene is an aromatic hydrocarbon characterized by its unique three-dimensional structure and rigid framework. With the chemical formula C20H12, it consists of three benzene rings connected through a central bridge, resembling a paddle-wheel configuration with D3h symmetry. This compound is notable for its high stability and solubility in organic solvents, making it a versatile building block in organic chemistry. The name "triptycene" is derived from the triptych, a three-part artwork, reflecting its structural design. Various substituted derivatives of triptycene have been synthesized, expanding its utility in multiple applications .

Triptycene itself doesn't possess a specific biological mechanism of action. However, its rigid structure and specific functionalization can influence the behavior of molecules it's incorporated into. For instance, triptycene derivatives have been explored as building blocks for mechanically interlocked molecules, where their rigidity plays a crucial role in their function [].

Due to its unique structure. Key reactions include:

  • Diels–Alder Reaction: Triptycene can be synthesized from anthracene and benzyne through this cycloaddition reaction, which allows for the formation of various derivatives by altering substituents on the aromatic rings .
  • Electrophilic Substitution: The positions on the triptycene framework are reactive towards electrophilic substitution, enabling further functionalization through methods like Friedel-Crafts acylation or nitration .
  • Redox Reactions: Triptycene derivatives such as quinones exhibit multi-electron redox reactions, making them suitable for applications in energy storage devices like lithium-ion batteries .

While triptycene itself has limited biological activity, its derivatives have been explored for potential applications in medicinal chemistry. Some triptycene-based compounds have shown promise as ligands and scaffolds in drug design due to their ability to interact with biological targets. Research indicates that certain triptycene derivatives can exhibit anti-cancer properties and may serve as effective agents in photodynamic therapy

The synthesis of triptycene has evolved over the years:

  • Multi-step Synthesis: The first synthesis was reported in 1942 by Bartlett et al., involving multiple steps with anthracene and 1,4-benzoquinone as starting materials .
  • Diels–Alder Reaction: A more efficient one-step synthesis method was later developed using anthracene and benzyne, yielding triptycene with an efficiency of approximately 28% .
  • Functionalization: Various methods have been employed to synthesize substituted triptycenes, including Friedel-Crafts reactions and diazotization techniques for introducing halogen groups .

- Sci-Hub" class="citation ml-xs inline" data-state="closed" href="https://zero.sci-hub.se/5995/f8c28444f6171eeb59cb95bae844d762/zhao2010.pdf" rel="nofollow noopener" target="_blank"> .
  • Host-Guest Chemistry: Triptycene's rigid framework makes it an excellent candidate for host-guest chemistry applications, where it can encapsulate smaller molecules or ions within its structure

    Studies on triptycene interactions reveal unique molecular behaviors:

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